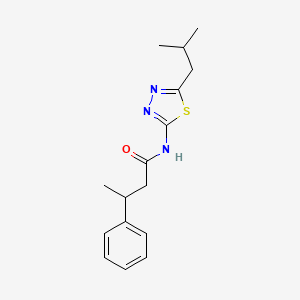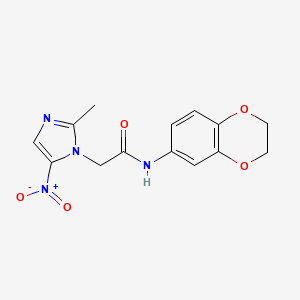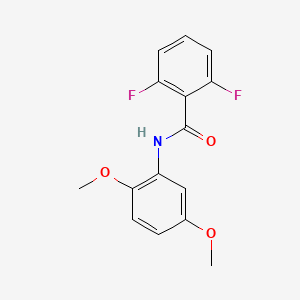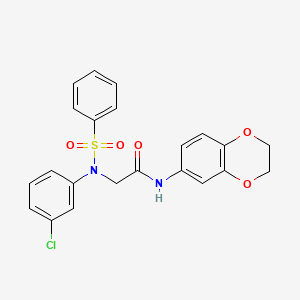
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide often involves cyclization reactions of thiosemicarbazides under specific conditions to yield thiadiazole cores. For instance, the synthesis of ibuprofen-derived thiadiazole compounds is achieved through cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3, highlighting the versatility of thiadiazole synthesis methods (Channar et al., 2019).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by their planarity and the presence of hydrogen bonds that stabilize their crystal structures. X-ray diffraction analysis often reveals that these compounds crystallize in specific systems with notable intra- and intermolecular hydrogen bonding. The geometry optimization using DFT methods compares well with single-crystal X-ray data, providing insights into their stability and electronic properties (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including alkylation, acetylation, and cyclization, to introduce functional groups that significantly alter their chemical properties. The reactivity of these compounds can be influenced by substituents on the thiadiazole ring, which affect their potential as intermediates in the synthesis of more complex molecules (Joshi et al., 1986).
Physical Properties Analysis
The physical properties of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in drug design and other fields. These properties are determined using various spectroscopic methods and crystallographic analysis, providing a comprehensive understanding of the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are defined by the compound's molecular structure. For example, derivatives of 1,3,4-thiadiazole exhibit significant biological activity, acting as potent inhibitors against various enzymes and receptors. Their interaction with biological molecules is often studied using molecular docking and pharmacological evaluations, which highlight the importance of the thiadiazole moiety in enhancing biological activity (Shukla et al., 2012).
Eigenschaften
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-11(2)9-15-18-19-16(21-15)17-14(20)10-12(3)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHCYLQGKNYTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644804 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[2-(phenylthio)ethyl]alaninamide](/img/structure/B4022476.png)

![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B4022496.png)
![ethyl 2-{[3-(1-piperidinyl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate oxalate](/img/structure/B4022503.png)

![methyl (5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4022523.png)

![5,5'-[(4-ethoxyphenyl)methylene]bis[2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4022536.png)
![N-{2-[({2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]phenyl}-2-furamide](/img/structure/B4022547.png)
![2-[4-(2-chloro-6-fluorobenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B4022559.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B4022560.png)
![1-(4-chlorophenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4022567.png)

